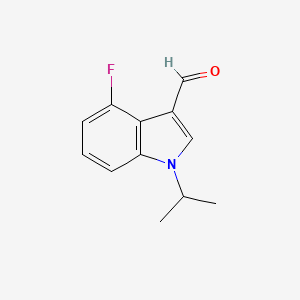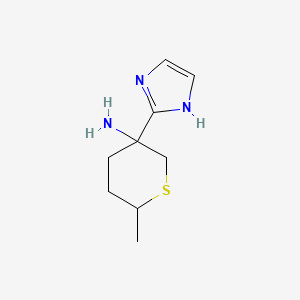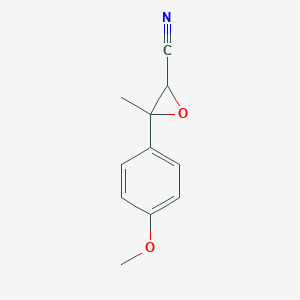![molecular formula C13H18ClNO B13218294 {1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13218294.png)
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutyl}methanol is a chemical compound with the molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol . This compound is characterized by the presence of an amino group, a chlorophenyl group, and a cyclobutylmethanol moiety. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of {1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutyl}methanol involves several steps. One common synthetic route includes the reaction of 3-chlorophenylacetonitrile with cyclobutanone in the presence of a reducing agent to form the intermediate compound. This intermediate is then subjected to further reactions, including amination and reduction, to yield the final product . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial production methods for this compound are not well-documented, but the synthesis generally follows similar principles as those used in laboratory settings. The scalability of the process may involve optimization of reaction conditions and the use of industrial-grade equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutyl}methanol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of {1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutyl}methanol can be compared with other similar compounds, such as:
{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutyl}methanol: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.
{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol: This compound has a bromine atom instead of chlorine, which may result in different chemical and biological properties.
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopropyl}methanol: This compound has a cyclopropyl group instead of a cyclobutyl group, which may affect its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H18ClNO |
|---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
[1-[2-amino-1-(3-chlorophenyl)ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C13H18ClNO/c14-11-4-1-3-10(7-11)12(8-15)13(9-16)5-2-6-13/h1,3-4,7,12,16H,2,5-6,8-9,15H2 |
InChI Key |
ZEJFZFLLJDPWPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CO)C(CN)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13218240.png)
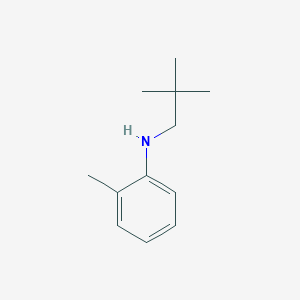


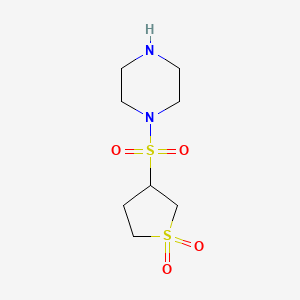
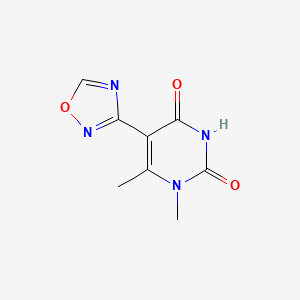
![1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol](/img/structure/B13218263.png)
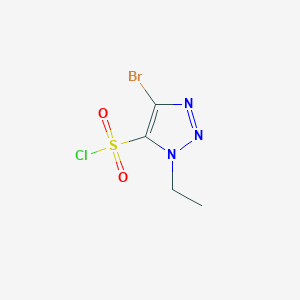
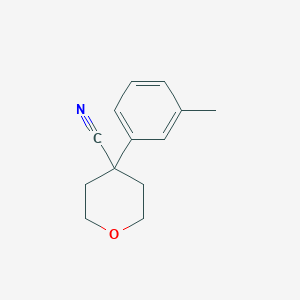
![2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13218284.png)
